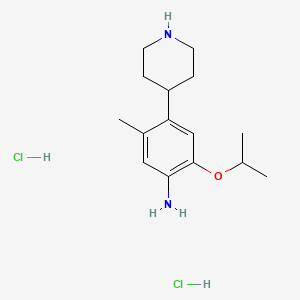
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C15H26Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropoxy group, a methyl group, and a piperidinyl group attached to an aniline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride typically involves a multi-step process:
Formation of the Aniline Core: The initial step involves the preparation of 5-methyl-2-isopropoxyaniline through the reaction of 5-methyl-2-nitroaniline with isopropyl alcohol under acidic conditions.
Introduction of the Piperidinyl Group:
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
- 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline hydrochloride
- 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline monohydrate
Comparison:
- Structural Differences: The presence of different salt forms (dihydrochloride vs. hydrochloride vs. monohydrate) can influence the compound’s solubility, stability, and reactivity.
- Unique Properties: 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1380575-45-0 |
|---|---|
Fórmula molecular |
C15H25ClN2O |
Peso molecular |
284.82 g/mol |
Nombre IUPAC |
5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;/h8-10,12,17H,4-7,16H2,1-3H3;1H |
Clave InChI |
MUIYMJXNFJYXFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.Cl.Cl |
SMILES canónico |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)


![2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride](/img/structure/B1472915.png)


![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B1472924.png)
